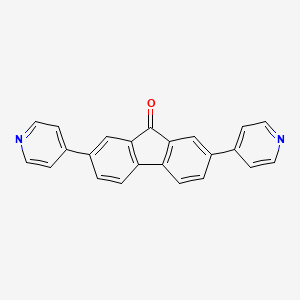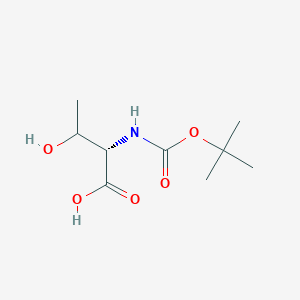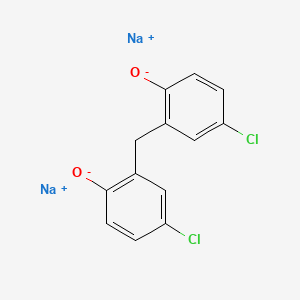
Anthracene-(1,2,3,4,4A,9A-14C)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene-(1,2,3,4,4A,9A-14C): is a radiolabeled compound with the molecular formula C14H10 . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound is labeled with carbon-14, a radioactive isotope, which makes it useful in various scientific research applications, particularly in tracing and studying chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene-(1,2,3,4,4A,9A-14C) typically involves the incorporation of carbon-14 into the anthracene molecule. This can be achieved through various synthetic routes, including:
Grignard Reaction: One common method involves the reaction of a carbon-14 labeled Grignard reagent with an appropriate anthracene precursor.
Friedel-Crafts Alkylation: Another method involves the alkylation of anthracene with a carbon-14 labeled alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of Anthracene-(1,2,3,4,4A,9A-14C) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Radiolabeling: Incorporation of carbon-14 into the anthracene structure.
Purification: Techniques such as high-performance liquid chromatography (HPLC) are used to purify the compound to achieve a high degree of labeling and purity.
Chemical Reactions Analysis
Types of Reactions
Anthracene-(1,2,3,4,4A,9A-14C) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert anthracene to dihydroanthracene or tetrahydroanthracene.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene and tetrahydroanthracene.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
Scientific Research Applications
Anthracene-(1,2,3,4,4A,9A-14C) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of anthracene in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of anthracene-based drugs.
Industry: Applied in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Anthracene-(1,2,3,4,4A,9A-14C) depends on its application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors, to trace metabolic pathways. The carbon-14 label allows for the detection and quantification of the compound and its metabolites using techniques such as liquid scintillation counting and autoradiography.
Comparison with Similar Compounds
Anthracene-(1,2,3,4,4A,9A-14C) can be compared with other radiolabeled polycyclic aromatic hydrocarbons, such as:
Phenanthrene-(9,10-14C): Similar in structure but with different labeling positions.
Naphthalene-(1,2-14C): A simpler two-ring structure with carbon-14 labeling.
Pyrene-(1,2,3,4-14C): A larger four-ring structure with carbon-14 labeling.
The uniqueness of Anthracene-(1,2,3,4,4A,9A-14C) lies in its specific labeling positions and its three-ring structure, which makes it particularly useful for studying complex chemical and biological processes.
Properties
Molecular Formula |
C14H10 |
|---|---|
Molecular Weight |
190.18 g/mol |
IUPAC Name |
anthracene |
InChI |
InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H/i1+2,2+2,5+2,6+2,11+2,12+2 |
InChI Key |
MWPLVEDNUUSJAV-XJLGZWMLSA-N |
Isomeric SMILES |
C1=CC2=C[14C]3=[14CH][14CH]=[14CH][14CH]=[14C]3C=C2C=C1 |
Canonical SMILES |
C1=CC=C2C=C3C=CC=CC3=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dibenz[a,h]anthracene-7,14-dione](/img/structure/B13740427.png)










![Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13740491.png)
![(4Z)-4-[(2-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13740495.png)
